4-(Oxiran-2-yl)oxan-4-ol
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Overview
Description
. This compound features an oxirane ring and a tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yl)oxan-4-ol typically involves the reaction of epoxides with tetrahydropyran derivatives. One common method is the epoxidation of tetrahydropyran-4-ol using peracids or other oxidizing agents . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides, peracids, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include diols, ketones, and substituted tetrahydropyran derivatives. These products have significant applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
4-(Oxiran-2-yl)oxan-4-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-yl)oxan-4-ol involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt cellular processes and exhibit biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Oxiran-2-yl)oxan-4-ol include:
Oxiranecarbonitriles: These compounds also feature an oxirane ring and are used in similar synthetic applications.
Oxetanes: These compounds have a four-membered ring structure and are used in medicinal chemistry and organic synthesis.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a tetrahydropyran ring, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(oxiran-2-yl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(6-5-10-6)1-3-9-4-2-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIDVHVZVTXOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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